tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate
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Overview
Description
tert-ButylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzyl alcohol, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the phenyl ring.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Scientific Research Applications
tert-ButylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the bromine and hydroxyphenyl groups.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a methoxy group instead of a hydroxy group.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Features a thiazole ring instead of a phenyl ring.
Uniqueness
tert-ButylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate is unique due to the presence of both the bromine and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16BrNO3 |
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Molecular Weight |
302.16 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
KZAOAUXJWOYGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
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